4-Bromo-1-((4-methoxybenzyl)oxy)-2-vinylbenzene
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Overview
Description
4-Bromo-1-((4-methoxybenzyl)oxy)-2-vinylbenzene is an organic compound that features a bromine atom, a methoxybenzyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((4-methoxybenzyl)oxy)-2-vinylbenzene typically involves the following steps:
Methoxybenzylation: The attachment of a methoxybenzyl group to the benzene ring.
Vinylation: The addition of a vinyl group to the benzene ring.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxybenzylation, and vinylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((4-methoxybenzyl)oxy)-2-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atom or modify the vinyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
4-Bromo-1-((4-methoxybenzyl)oxy)-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((4-methoxybenzyl)oxy)-2-vinylbenzene involves its interaction with various molecular targets. The bromine atom and vinyl group can participate in electrophilic and nucleophilic reactions, respectively, while the methoxybenzyl group can influence the compound’s reactivity and stability. These interactions can affect biological pathways and molecular processes, making the compound useful in drug design and material science.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-((4-methoxyphenyl)methoxy)-2-vinylbenzene: Similar structure but with a different substituent on the benzene ring.
4-Bromo-1-((4-methoxybenzyl)oxy)-2-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
4-Bromo-1-((4-methoxybenzyl)oxy)-2-vinylbenzene is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a valuable compound for various applications in organic synthesis and material science.
Properties
IUPAC Name |
4-bromo-2-ethenyl-1-[(4-methoxyphenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-3-13-10-14(17)6-9-16(13)19-11-12-4-7-15(18-2)8-5-12/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCBMBPERQQOPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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